3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
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Overview
Description
3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl group is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves coupling the azetidinyl intermediate with the pyrimidinylamino group and the phenyl ring substituted with a methylthio group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl ring and the azetidinyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified azetidinyl and pyrimidinyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.
3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-amine: A similar compound with an amine group instead of a ketone group.
Uniqueness
3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-23-15-6-3-13(4-7-15)5-8-16(22)21-11-14(12-21)20-17-18-9-2-10-19-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMHWIKZBFXGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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